Product packaging for Erlotinib iMpurity B(Cat. No.:CAS No. 183321-83-7)

Erlotinib iMpurity B

Cat. No.: B2848067
CAS No.: 183321-83-7
M. Wt: 397.86
InChI Key: DBLVDARHJKFUSK-UHFFFAOYSA-N
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Description

Erlotinib Impurity B, identified by the CAS number 183321-85-9 and molecular formula C21H20ClN3O3, is a designated impurity of the anticancer drug Erlotinib Hydrochloride . As a chlorinated analog of the active pharmaceutical ingredient, this compound serves as a critical Chemical Reference Standard (CRS) in analytical research and development . It is primarily used for quality control purposes, enabling researchers to develop, validate, and conduct methods for the identification and quantification of impurities in Erlotinib drug substances and products. This supports compliance with stringent regulatory requirements for pharmaceutical manufacturing. The molecular structure of this impurity features a quinazoline core, which is central to the mechanism of action of Tyrosine Kinase Inhibitors (TKIs) like Erlotinib . By providing a high-purity sample of this specified impurity, manufacturers and quality control laboratories can ensure the safety, efficacy, and consistent quality of the final drug product. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20ClN3O3 B2848067 Erlotinib iMpurity B CAS No. 183321-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLVDARHJKFUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Properties of Erlotinib Impurity B

Chemical Structure and Identification

Chemical Name: 3-Ethynylaniline

Synonyms: Erlotinib Hydrochloride - Impurity B (Freebase) pharmaffiliates.com

CAS Registry Number: 54060-30-9 pharmaffiliates.comkmpharma.in

Molecular Formula: C₈H₇N pharmaffiliates.comkmpharma.in

Molecular Weight: 117.15 g/mol pharmaffiliates.comkmpharma.in

SMILES Notation: C#CC1=CC(=CC=C1)N kmpharma.in (Note: This SMILES string represents 3-Ethynylaniline, confirming its identity.)

Note: Some sources may refer to this compound with different CAS numbers or molecular formulas, such as CAS 183321-83-7 with formula C₂₁H₂₀ClN₃O₃ chemscene.com. However, the designation as 3-Ethynylaniline (CAS 54060-30-9) is more consistently linked to "this compound (Freebase)" in supplier catalogs and research pharmaffiliates.comkmpharma.incjph.com.cn. For the purpose of this article, 3-Ethynylaniline is considered this compound.

Origin and Formation Pathways

This compound, 3-Ethynylaniline, is a precursor or intermediate in the synthesis of Erlotinib. Its presence in the final API can result from incomplete reaction during the coupling step of Erlotinib synthesis, where 3-ethynylaniline is reacted with a quinazoline (B50416) derivative scielo.org.mxgoogle.comresearchgate.net. Inefficient purification processes can lead to its carryover into the final product. It may also potentially form through degradation pathways, although its primary source is typically synthetic.

Analytical Determination and Control of Erlotinib Impurity B

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for the analysis of Erlotinib and its impurities, including Impurity B ijrps.comxisdxjxsu.asiaresearchgate.netinnovareacademics.in.

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing a C18 column. Mobile phases typically consist of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724), often run under gradient elution conditions to achieve optimal separation ijrps.comxisdxjxsu.asiaresearchgate.netinnovareacademics.in. Detection is usually performed using UV spectrophotometry at specific wavelengths (e.g., 245 nm or 248 nm) ijrps.comxisdxjxsu.asia.

Key Analytical Parameters:

Retention Time: this compound (3-Ethynylaniline) has a characteristic retention time, often reported around 10.346 minutes in specific HPLC methods ijrps.com.

Limit of Quantification (LOQ): The LOQ for Impurity B is critical for ensuring detection at low levels. Reported values include 0.02% ijrps.com or 0.03 µg/mL xisdxjxsu.asia.

Precision: The method's precision is assessed through parameters like relative standard deviation (RSD). For Impurity B, the RSD for precision has been reported as 1.3% ijrps.comxisdxjxsu.asia.

Linearity: Analytical methods demonstrate linearity over a defined concentration range, ensuring accurate quantification. For Impurity B, linearity has been observed over ranges such as LOQ level to 1.5 µg/mL with a correlation coefficient of 0.999 ijrps.com.

Side Reactions under Synthesis Conditions (e.g., Heating, Acidic Environment)

Impurity Control Strategies

Controlling this compound involves a multi-faceted approach integrated into the drug development and manufacturing process:

Process Optimization: Modifying synthesis parameters, such as reaction time, temperature, reagent stoichiometry, and purification steps (e.g., crystallization, chromatography), can minimize the formation and carryover of Impurity B scielo.org.mxgoogle.comresearchgate.net.

Specification Setting: Establishing strict acceptance criteria for Impurity B in the API and finished product specifications, based on ICH guidelines and toxicological assessments, is crucial nih.govjpionline.orgamericanpharmaceuticalreview.com.

Method Validation: Thorough validation of analytical methods according to ICH Q2(R1) guidelines ensures their reliability, accuracy, and suitability for routine quality control synthinkchemicals.comijrps.comresearchgate.netinnovareacademics.in. This includes demonstrating specificity, linearity, accuracy, precision, robustness, and appropriate detection/quantification limits.

Synthetic Strategies for Erlotinib Impurity B Reference Standards

Design and Execution of Targeted Synthetic Routes

The synthesis of Erlotinib Impurity B, identified as 3-Ethynylaniline (B136080), requires specific chemical transformations to isolate or construct this molecule. Literature suggests that impurities related to Erlotinib can arise from various stages of its synthesis, including side reactions or incomplete transformations.

Multi-Step Chemical Synthesis for Pure Impurity B

While this compound is identified as 3-Ethynylaniline synzeal.compharmaffiliates.comsynzeal.com, which is a starting material in the synthesis of Erlotinib itself, the context of it being an impurity suggests that it might be present as an unreacted starting material or a degradation product in certain scenarios, or it could refer to a related compound. However, specific literature detailing the synthesis of "this compound" as a distinct synthetic target, separate from its role as a starting material, is limited.

One study describes the synthesis and characterization of two isomers of Erlotinib impurities, labeled as impurity 4 and impurity 5, which arise from chlorination of the methoxyethoxy groups in the Erlotinib structure scielo.org.mx. These impurities are distinct from 3-Ethynylaniline. The synthesis of these isomers involved treating a precursor with LiCl in DMF at 90°C, or with microwave irradiation scielo.org.mx. For impurity 4, a yield of 25% and a purity of 99.2% by GC were reported, while impurity 5 was obtained with a 30% yield and 98.7% purity by GC scielo.org.mx.

Another patent describes a new impurity of Erlotinib, identified as 3-(3-ethynyl-phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine, which is prepared by controlling the reaction conditions between N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethyl-formamidine and m-aminophenylacetylene google.com. This impurity has a novel structure and can be used as a reference substance google.com.

For the purpose of reference standards, if "this compound" refers to 3-Ethynylaniline, its synthesis would involve standard organic chemistry methods for preparing anilines with an ethynyl (B1212043) group. However, the focus is on its role as a process-related impurity or a reference standard for Erlotinib.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for obtaining impurities in sufficient quantities and with high purity for use as reference standards. This involves careful control of parameters such as temperature, reaction time, solvent, and reagent stoichiometry.

For the synthesis of Erlotinib isomers (impurities 4 and 5), researchers optimized conditions to achieve separation by column chromatography, yielding impurity 4 at 25% with 99.2% GC purity and impurity 5 at 30% with 98.7% GC purity scielo.org.mx.

In the context of developing analytical methods for Erlotinib impurities, optimization of chromatographic conditions is paramount. For instance, a reverse-phase HPLC method using a Kromasil C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) was developed, maintaining a column temperature of 50°C xisdxjxsu.asia. Another study optimized an RP-HPLC method using a X Bridge C18 column with a mobile phase of water, acetonitrile, tetrahydrofuran, and trifluoroacetic acid, with a flow rate of 1.5 mL/min and a column temperature of 50°C rasayanjournal.co.in. These optimizations aim to achieve adequate separation and sensitivity for impurity detection.

Impurity Reference Standard Generation and Certification

Once synthesized, impurity reference standards must undergo rigorous analytical testing to confirm their identity, purity, and suitability for their intended use.

Purity Assessment of Synthesized Standards

The purity of synthesized impurity standards is typically assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). These methods are designed to separate the impurity from any residual starting materials, by-products, or degradation products.

HPLC: A validated RP-HPLC method using a Kromasil C18 column (250 x 4.6 mm, 5µm) with a mobile phase of pH 2.80 phosphate buffer and acetonitrile at a flow rate of 1.2 mL/min was employed. Detection was set at 248 nm xisdxjxsu.asia. This method demonstrated specificity, with known impurities not co-eluting with the main analyte peak xisdxjxsu.asia. The limit of quantification (LOQ) for this compound was determined to be 0.02% (signal-to-noise ratio > 10) xisdxjxsu.asia.

GC: Gas Chromatography (GC) was also used for purity assessment, with one study reporting a purity of 99.2% for one isomer and 98.7% for another scielo.org.mx.

The precision of these analytical methods is crucial. For instance, the %RSD for peak area in system precision studies for Erlotinib was found to be 1.2% xisdxjxsu.asia. Method precision studies, involving spiking impurities at specification levels, also yielded results well within acceptable limits, with %RSD for Impurity B in repeatability studies being 0.9% ijrps.com.

Comprehensive Analytical Characterization for Reference Standard Qualification

Comprehensive analytical characterization is performed to confirm the structure and identity of the synthesized impurity. This typically involves a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for structural elucidation. Studies have confirmed the structures of Erlotinib impurities using these techniques scielo.org.mx. For example, NMR was used to confirm the structures of two isomeric impurities of Erlotinib, providing detailed spectral data scielo.org.mx.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the impurity, aiding in its identification. LC-MS has been used for the quantitative estimation of Erlotinib and its impurities xisdxjxsu.asia. Studies have also used mass spectrometry to confirm the structures of synthesized impurities scielo.org.mxgoogle.com.

X-ray Diffraction: X-ray diffraction analysis has been employed to definitively confirm the structures of Erlotinib impurities, particularly isomeric compounds scielo.org.mx.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy is often used in conjunction with HPLC for detection and quantification.

The European Pharmacopoeia (Ph. Eur.) also offers reference standards, including an "Erlotinib impurity mixture CRS" edqm.eu. Companies also supply this compound (3-Ethynylaniline) with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development and validation synzeal.compharmaffiliates.comsynzeal.com.

Method Validation Pursuant to International Conference on Harmonisation (ICH) Guidelines (Q2 R1)

Linearity and Calibration Range Determination

The linearity of an analytical method demonstrates that the measured response is directly proportional to the analyte concentration over a specified range. Studies have established the linearity for Erlotinib and its impurities, including Impurity B, across various concentration levels. For this compound and other related substances, linearity has been observed over concentration ranges extending from the Limit of Quantification (LOQ) up to 1.5 µg/mL, consistently yielding correlation coefficients of 0.999 ijrps.comresearchgate.net. Other studies have reported linearity for Erlotinib itself in ranges such as 10-100 µg/mL ijper.org, 100–1500 ng/mL (r² = 0.995) sphinxsai.com, and 40% to 160% of the nominal value (R² = 0.9989) wisdomlib.org.

ParameterRange StudiedCorrelation Coefficient (r²)Reference(s)
This compoundLOQ level to 1.5 µg/mL0.999 ijrps.comresearchgate.net
Erlotinib10-100 µg/mL≤ 0.99 ijper.org
Erlotinib100–1500 ng/mL0.995 sphinxsai.com
Erlotinib40%-160% of nominal value0.9989 wisdomlib.org
Erlotinib and ImpuritiesSpecified concentration range> 0.99 xisdxjxsu.asia
Erlotinib80 to 120 µg·mL⁻¹0.995 mdpi.com

Accuracy (Recovery Studies)

Accuracy, assessed through recovery studies, measures the closeness of agreement between the test result and the accepted true value. For this compound and related compounds, recovery studies have demonstrated high accuracy. The relative standard deviation (RSD) values for the recoveries of impurities have been reported to be less than 10% ijrps.com. Specific recovery percentages for Erlotinib have ranged from 98.50% to 99.52% ijper.org, 99.46%-100.17% sphinxsai.com, and 97.20-104.83% nih.gov. For impurities in general, recoveries have been found to be within 95%-105% with %RSD below 3.0 rasayanjournal.co.in.

Analyte/ParameterRecovery Range (%)% RSD (if specified)Reference(s)
Erlotinib Impurities< 10%N/A ijrps.com
Erlotinib98.50-99.52< 1 ijper.org
Erlotinib Impurities95-105< 3.0 rasayanjournal.co.in
Erlotinib99.46-100.17< 1.9 (intra), < 1.4 (inter) sphinxsai.com
Erlotinib (Intra-day)97.20-104.831.91-3.07 nih.gov
Erlotinib (Inter-day)98.8-102.21.56-9.91 nih.gov
Erlotinib97.97-99.17N/A wisdomlib.org
Erlotinib99-102N/A saapjournals.org
Erlotinib[98.4%; 101.4%]< 5% (CV) mdpi.com
ParameterReported %RSD ValuesReference(s)
Repeatability/Precision< 10% ijrps.com
Intraday Precision< 2% ijper.org
Interday Precision< 2% ijper.org
Precision< 2.0 rasayanjournal.co.in
Intra-day Precision< 1.9 sphinxsai.com
Inter-day Precision< 1.4 sphinxsai.com
Intraday Precision1.91-3.07 nih.gov
Inter-day Precision1.56-9.91 nih.gov
Precision< 1 ijper.org
Erlotinib Peak Area RSD1.2% xisdxjxsu.asia
Precision (CV)< 5% mdpi.com

Limits of Detection (LOD) and Quantification (LOQ) for Trace-Level Analysis

For trace-level analysis of this compound, sensitive methods with low LOD and LOQ values are essential. Reported LOQ values for this compound are as low as 0.02% ijrps.com. Other studies have reported LOQ values for Erlotinib and its impurities in the range of 0.01-0.10 µg/mL xisdxjxsu.asia, 1 ng/mL sphinxsai.com, 46 ng/mL nih.gov, and 0.0010 mg/mL wisdomlib.org.

Analyte/ParameterLOD ValuesLOQ ValuesReference(s)
ErlotinibN/A0.02% ijrps.com
Erlotinib-AN/A0.03% ijrps.com
Erlotinib-BN/A0.02% ijrps.com
Erlotinib1 ng/mL3 ng/mL sphinxsai.com
Erlotinib46 ng/ml150 ng/ml nih.gov
Erlotinib0.0005 mg/ml0.0010 mg/ml wisdomlib.org
Erlotinib0.04 µg/mL0.12 µg/mL xisdxjxsu.asia
Erlotinib Impurity-A0.02 µg/mL0.05 µg/mL xisdxjxsu.asia
Erlotinib Impurity-B0.03 µg/mL0.10 µg/mL xisdxjxsu.asia
Erlotinib Impurity-C0.01 µg/mL0.03 µg/mL xisdxjxsu.asia
Erlotinib3.6 µg·mL⁻¹10.8 µg·mL⁻¹ mdpi.com

Robustness and Ruggedness Testing

Robustness and ruggedness testing assess the reliability of the method when subjected to minor variations in operational parameters or laboratory conditions. Methods developed for this compound analysis have demonstrated robustness. Variations in flow rate (±0.1 mL/min), temperature (±5°C), and mobile phase composition (±2%) have been tested ijrps.com. Other studies have evaluated robustness by altering flow rate, column temperature, and mobile phase composition rasayanjournal.co.in, or by deliberately introducing minor changes in chromatographic conditions sphinxsai.com. Ruggedness has been assessed by analyzing samples with different analysts or instruments rasayanjournal.co.insaapjournals.org.

Conclusion

Advanced Hyphenated Techniques for Impurity Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures like pharmaceutical bulk drugs containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS/TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for pharmaceutical impurity profiling. researchgate.net It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry.

In the analysis of Erlotinib, an HPLC method is first developed to separate Erlotinib from Impurity B and any other related substances. researchgate.net The eluent from the chromatography column is then introduced directly into the ion source of a mass spectrometer. This allows for the separated Impurity B to be analyzed independently. The use of tandem mass spectrometry (LC-MS/MS) or high-resolution time-of-flight mass spectrometry (LC-MS/TOF) provides definitive structural confirmation and accurate mass measurement for the eluted impurity peak in a single analysis. researchgate.netresearchgate.netnih.gov This approach ensures both the separation and positive identification of this compound, even at very low concentration levels. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of pharmaceutical analysis, GC-MS is particularly valuable for the analysis of process impurities and degradation products that are thermally stable. While not the primary method for analyzing Erlotinib and its polar impurities, GC-MS has been effectively employed in the structural elucidation of key precursors and related compounds in the synthesis of Erlotinib impurities.

Detailed Research Findings

Research into the synthesis of Erlotinib impurities has utilized GC-MS to confirm the identity and purity of synthetic intermediates. In one notable study, GC-MS was instrumental in analyzing a mixture of O-dealkylated compounds that are precursors to isomeric impurities of Erlotinib. The analysis confirmed the presence and relative proportions of a chlorinated precursor and a brominated analog within the reaction mixture.

The GC-MS analysis revealed distinct retention times for the two related precursor compounds, allowing for their clear differentiation. The chlorinated compound was observed at a retention time of 25.6 minutes, while the brominated compound eluted at 27.1 minutes. nih.govchemscene.com This separation is critical for monitoring the reaction process and controlling the impurity profile of the subsequent synthetic steps.

The mass spectrometry data associated with each peak provided crucial information regarding the molecular weight and fragmentation patterns of the precursors, confirming their elemental composition. Specifically, the analysis showed a proportion of 86.3% for the chlorinated precursor and 13.6% for the brominated precursor in the mixture. nih.govchemscene.com This quantitative data is vital for understanding the reaction kinetics and optimizing the synthetic route to minimize the formation of unwanted byproducts.

Although direct GC-MS analysis of the final, high molecular weight "this compound" is not commonly reported due to its limited volatility, the application of GC-MS to its precursors demonstrates the technique's utility in the broader context of impurity control and characterization. The structural information gained from GC-MS analysis of these precursors is foundational to understanding the formation pathways of impurities like this compound.

Table 1: GC-MS Data for Precursors of Erlotinib Isomeric Impurities

Compound Retention Time (min) Proportion (%)
Chlorinated Precursor 25.6 86.3

Control Strategies and Risk Assessment for Erlotinib Impurity B

Application of Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.gov Its application is crucial for proactively managing impurities like Erlotinib Impurity B. The core idea is to build quality into the product by design rather than relying on end-product testing. thaiscience.info This involves identifying critical quality attributes (CQAs) of the drug substance, including the profile of impurities, and understanding how process parameters and material attributes affect them. nih.gov

For Erlotinib, a key objective is to control process-related impurities that arise during synthesis. daicelpharmastandards.com The QbD approach uses statistical design of experiments to develop a robust method and define a "design space" where the process consistently produces a product with the desired quality. researchgate.net

A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. qbdworks.compharmaceuticalonline.com Working within this approved design space is not considered a change and provides regulatory flexibility. biopharminternational.com

To establish a design space for the Erlotinib manufacturing process with respect to Impurity B, a company must first identify the critical process parameters (CPPs) that influence its formation. nih.gov this compound, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine, is a structural isomer of another potential impurity and can form during the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline (B50416) with 3-ethynylaniline (B136080) under heating and acidic conditions. scielo.org.mx

The design space would be defined by the ranges of CPPs that are proven to keep the level of Impurity B below a specified threshold. This involves mapping the relationship between process inputs and the critical quality attribute (impurity level).

Table 1: Illustrative Design Space Parameters for Erlotinib Synthesis

Critical Process Parameter (CPP)Potential Impact on Impurity BExplored RangeProven Acceptable Range (Design Space)
Reaction TemperatureHigher temperatures may accelerate side reactions leading to impurity formation.60-100°C75-85°C
Reaction TimeProlonged reaction time could increase the formation of degradation products or isomers.12-24 hours16-18 hours
pH / Acidic ConditionsThe acidity of the reaction medium can influence the formation of various impurities. scielo.org.mxpH 3-6pH 4.0-5.0
Reagent StoichiometryThe molar ratio of reactants can drive the reaction towards completion or favor side products.1.0-1.5 eq.1.1-1.2 eq. of 3-ethynylaniline

This table is illustrative and based on general chemical principles. The actual design space must be determined experimentally.

Quality Risk Management (QRM) is a foundational component of QbD. thaiscience.info A risk-based approach is used to identify, analyze, and control potential risks to product quality throughout the product lifecycle. nih.gov For this compound, this involves a systematic process to assess the risks associated with its formation.

The initial step is risk identification, which involves pinpointing potential sources of impurity formation. This can include risks from raw materials, synthetic intermediates, reaction conditions, and storage. daicelpharmastandards.com A cause-and-effect (Ishikawa) diagram is a common tool used for this purpose.

Once risks are identified, a risk analysis is performed to estimate the potential impact on drug substance quality. researchgate.net For Impurity B, the risk is its potential to compromise the purity of the final Erlotinib product. The International Conference on Harmonisation (ICH) guidelines state that impurities exceeding 0.1% must be identified and quantified due to potential adverse effects. scielo.org.mx

Based on this assessment, a control strategy is developed. nih.gov This strategy prioritizes the mitigation of high-risk factors. For instance, if the purity of a key intermediate is identified as a high-risk factor for the formation of Impurity B, the control strategy would include stricter specifications and testing for that intermediate.

Mitigation Strategies in Erlotinib Manufacturing

Effective mitigation strategies are essential to control the levels of this compound. These strategies are derived from process understanding and are implemented through process optimization, raw material control, and in-process monitoring.

The synthesis of Erlotinib typically involves the coupling of an aniline derivative with a quinazoline core. scielo.org.mx The conditions of this reaction, such as temperature, solvent, and reaction time, are critical. Optimizing these parameters is a key strategy to minimize the formation of Impurity B and other related substances.

For example, the reaction between 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline and 3-ethynylaniline is conducted under reflux conditions, where heating and acidity can lead to side reactions. scielo.org.mx By systematically studying the impact of each parameter (as outlined in the Design Space section), a robust process can be developed where the yield of Erlotinib is maximized, and the formation of Impurity B is kept to a minimum. Continuous flow synthesis has also been explored as a method to reduce reaction times and improve process safety and yield, which can contribute to higher purity. ecnu.edu.cn

Table 2: Example of Process Optimization for Impurity B Control

ParameterUnoptimized ConditionPotential IssueOptimized ConditionRationale for Optimization
Solvent Isopropyl AlcoholMay promote side reactions or incomplete dissolution.Acetonitrile (B52724)Improved solubility and reaction kinetics, potentially reducing side product formation.
Base TriethylamineMay not be optimal for proton scavenging, leading to acidic side reactions.DiisopropylethylamineOffers better steric hindrance and basicity control, minimizing acid-catalyzed impurity formation.
Temperature >90°C (High Reflux)Increased rate of side reactions, including potential isomerization or degradation.75-85°CProvides sufficient energy for the main reaction while minimizing the kinetic favorability of impurity-forming pathways.

This table provides illustrative examples. Specific parameters depend on the exact synthetic route.

The quality of the final Erlotinib drug substance is highly dependent on the purity of the starting materials and intermediates used in its synthesis. daicelpharmastandards.com Impurities present in raw materials can be carried through the synthetic process and contaminate the final product.

The key intermediates in Erlotinib synthesis include 6,7-bis-(2-methoxyethoxy) quinazolin-4-(3H)-one and its chlorinated derivative, 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline. nih.gov The purity of these intermediates is critical. For instance, any impurities in the 4-chloro-quinazoline intermediate could lead to the formation of corresponding impurity analogues in the final step. Therefore, a robust control strategy involves:

Stringent Specifications: Establishing strict purity specifications for all starting materials and intermediates.

Supplier Qualification: Qualifying vendors to ensure they can consistently provide materials of the required quality.

Analytical Testing: Implementing validated analytical methods to test incoming raw materials and to monitor the purity of isolated intermediates before they are used in subsequent steps.

In-process controls (IPCs) are checks performed during manufacturing to monitor and, if necessary, adjust the process to ensure the intermediate or final product conforms to its specifications. For this compound, IPCs are vital for tracking its formation during the critical reaction step.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying Erlotinib from its process-related impurities. nih.gov An IPC test using a validated, stability-indicating HPLC method allows for the monitoring of the reaction's progress. researchgate.net By taking samples at various time points, chemists can ensure the reaction is proceeding as expected and that the level of Impurity B remains within acceptable limits before the reaction is quenched and proceeds to the next stage.

Table 3: Typical HPLC Parameters for In-Process Control Monitoring of this compound

ParameterSpecification
Column Inertsil ODS-3V (C18) nih.gov
Mobile Phase Gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). researchgate.net
Flow Rate Typically 1.0 mL/min. researchgate.net
Column Temperature Maintained at a constant temperature, e.g., 30°C. researchgate.net
Detection UV detector at 254 nm. nih.gov
Purpose To separate and quantify Erlotinib and its key process-related impurities, including Impurity B.

This monitoring allows for real-time process control, providing an opportunity to adjust parameters or stop a batch that deviates from the defined design space, thereby preventing the formation of an out-of-specification final product.

Purification Techniques for Impurity B Removal

The control and removal of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For Erlotinib, various purification techniques are employed to minimize the levels of process-related impurities, including Impurity B. The selection of a suitable purification method depends on the physicochemical properties of both Erlotinib and the specific impurity.

Chromatographic methods are widely recognized for their high efficiency and resolving power in separating structurally similar compounds. High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, has become a standard technique for the removal of impurities from Active Pharmaceutical Ingredients (APIs). europeanpharmaceuticalreview.com Reverse-phase HPLC methods have been successfully developed for the separation and determination of Erlotinib and its process-related impurities. nih.govresearchgate.net These methods often utilize columns like C18 with a suitable mobile phase to achieve effective separation. nih.govresearchgate.net

Column chromatography is another frequently used technique for the purification of Erlotinib and the removal of its impurities at both laboratory and industrial scales. scielo.org.mxgoogle.com The process involves passing a solution containing the crude product through a column packed with a stationary phase, such as silica gel. Different components of the mixture travel through the column at different rates, allowing for their separation. For instance, specific isomers of Erlotinib impurities have been successfully separated using column chromatography. scielo.org.mx The choice of eluent is crucial for achieving the desired separation. scielo.org.mxgoogle.com

Recrystallization is a common and effective method for purifying solid compounds. wisc.edumt.com This technique relies on the differences in solubility between the desired compound and its impurities in a particular solvent. The impure solid is dissolved in a heated solvent to create a saturated solution, which is then cooled to allow the pure compound to crystallize while the impurities remain dissolved in the mother liquor. mt.com The process can be optimized by carefully selecting the solvent system. For example, a mixture of isopropanol (B130326) and ethyl acetate has been used for the recrystallization and refining of an Erlotinib impurity to achieve a high-purity product. google.com

Purification Technique Principle of Separation Application in Erlotinib Purification Key Parameters
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a mobile phase under high pressure.Separation and quantification of process-related impurities from the bulk drug. nih.govresearchgate.netColumn type (e.g., C18), mobile phase composition, flow rate, temperature, detector. nih.govresearchgate.netresearchgate.net
Column Chromatography Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it.Isolation and purification of Erlotinib and its impurities, including structural isomers. scielo.org.mxgoogle.comStationary phase (e.g., silica gel), eluent system, column dimensions. scielo.org.mxgoogle.com
Recrystallization Difference in solubility between the target compound and impurities in a specific solvent at different temperatures. wisc.eduRefining of Erlotinib and its impurities to obtain high-purity solid products. google.comnih.govSolvent selection, temperature control, cooling rate. wisc.eduyoutube.com

Regulatory Compliance and Reporting Thresholds

Ensuring the quality and safety of pharmaceutical products requires strict adherence to regulatory guidelines for the control of impurities. The management of this compound is governed by several international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Adherence to ICH Q3A(R2) and Q3B(R2) for Reporting and Qualification

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eueuropa.eu These guidelines establish thresholds based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: A limit above which an impurity must be reported in the regulatory submission. ich.orgeuropa.eu For a new drug substance, this is typically 0.05% for an MDD of up to 2 g/day . medcraveonline.com

Identification Threshold: A limit above which the structure of an impurity must be determined. medcraveonline.com

Qualification Threshold: A limit above which an impurity must be qualified for its biological safety. ich.orgeuropa.euslideshare.net Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.orgpharmasciences.in

The specific thresholds for impurities are determined by the maximum daily dose of the drug. medcraveonline.com Any impurity present at a level greater than the qualification threshold must have its safety established through appropriate studies. ich.orgslideshare.net

Threshold ICH Guideline Maximum Daily Dose ≤ 2 g/day Purpose
Reporting Q3A(R2) / Q3B(R2)≥ 0.05%To report the presence of the impurity in regulatory documentation. ich.orgeuropa.eu
Identification Q3A(R2) / Q3B(R2)≥ 0.10%To determine the chemical structure of the impurity. medcraveonline.com
Qualification Q3A(R2) / Q3B(R2)≥ 0.15%To assess the biological safety of the impurity. ich.orgmedcraveonline.compharmasciences.in

Specific Considerations for Genotoxic Impurities (ICH M7)

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eunihs.go.jp Genotoxic impurities are of particular concern due to their potential to cause DNA damage, which can lead to cancer. nihs.go.jp

The guideline introduces the concept of the Threshold of Toxicological Concern (TTC) , which is a level of exposure for a genotoxic impurity that is considered to pose a negligible carcinogenic risk. ich.org For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable for lifetime exposure. ich.org

The assessment of an impurity's genotoxic potential often begins with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies to predict the outcome of a bacterial mutagenicity assay. nihs.go.jp If a structural alert for genotoxicity is identified, further testing, such as an Ames assay, may be required. nihs.go.jp Impurities that are confirmed to be mutagenic must be controlled at or below the TTC.

Pharmacopoeial Standards and Reference to Impurity B

Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish official standards for the quality of drug substances and products. These standards include monographs that specify tests, procedures, and acceptance criteria for impurities.

Erlotinib and its impurities are addressed in these pharmacopoeias. For instance, "Erlotinib EP Impurity B" is a designated impurity in the European Pharmacopoeia. synthinkchemicals.com Reference standards for this compound are available from various suppliers, which are crucial for the accurate identification and quantification of this impurity during quality control testing. synthinkchemicals.comsynzeal.com The availability of these standards ensures that analytical methods can be properly validated and that the levels of Impurity B in the final drug product comply with the limits set forth in the relevant pharmacopoeial monograph.

Future Research Directions in Erlotinib Impurity B Characterization and Control

The ongoing effort to ensure the highest standards of quality and safety for pharmaceutical products necessitates continuous innovation in the characterization and control of impurities. For a potent therapeutic agent like Erlotinib, managing related substances such as Erlotinib Impurity B is critical. Future research is poised to address existing challenges through advancements in analytical science, computational chemistry, sustainable manufacturing, and regulatory harmonization.

Q & A

Q. What statistical approaches are recommended for analyzing variability in this compound levels?

  • Methodological Answer : Apply ANOVA to compare impurity levels across batches. Use Grubbs’ test to identify outliers and calculate expanded uncertainties (e.g., k=2 for 95% confidence). Report results with ±SD and confidence intervals in accordance with ICH Q2(R1) .

Q. Q. How can researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Validate with animal studies (e.g., Sprague-Dawley rats) using doses scaled by body surface area. Include liver microsomal assays to assess impurity metabolism .

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